Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846060
InChI: InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(9(11)12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H15BrN2O2
Molecular Weight: 275.14 g/mol

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15846060

Molecular Formula: C10H15BrN2O2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
IUPAC Name ethyl 3-bromo-1-butylpyrazole-4-carboxylate
Standard InChI InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(9(11)12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
Standard InChI Key ZNLZYNSQIDLZPY-UHFFFAOYSA-N
Canonical SMILES CCCCN1C=C(C(=N1)Br)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring with three distinct substituents:

  • 1-Butyl group: A four-carbon alkyl chain attached to the ring’s nitrogen at position 1.

  • 3-Bromo substituent: A bromine atom at position 3, enhancing electrophilicity for substitution reactions.

  • 4-Ethyl ester: An ethoxycarbonyl group at position 4, offering sites for hydrolysis or transesterification .

The IUPAC name, ethyl 3-bromo-1-butylpyrazole-4-carboxylate, reflects this substitution pattern. The SMILES notation O=C(C1=CN(CCCC)N=C1Br)OCC and InChIKey YSWYTUHCFSOEDO-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H15BrN2O2\text{C}_{10}\text{H}_{15}\text{BrN}_2\text{O}_2
Molecular Weight275.14 g/mol
CAS Number1399664-04-0
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Preparation

Synthetic Pathways

The synthesis of ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate typically involves multi-step protocols:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions generates the pyrazole core.

  • N-Alkylation: Introduction of the butyl group via alkylation of the pyrazole nitrogen using butyl halides in polar aprotic solvents like DMF .

  • Bromination: Electrophilic bromination at position 3 using bromine or N-bromosuccinimide (NBS) in acetic acid .

  • Esterification: Coupling of the carboxylic acid intermediate with ethanol via Fischer esterification or Steglich esterification .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
N-Alkylation1-Bromobutane, K₂CO₃, DMF, 80°C65–70%
BrominationNBS, CH₃COOH, 0°C → rt85%
EsterificationEthanol, DCC, DMAP, CH₂Cl₂90%

Reaction optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but sensitive to moisture and prolonged light exposure. It exhibits moderate solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and limited solubility in water (<0.1 mg/mL at 25°C) .

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 200°C
LogP (Octanol-Water)3.1 (calculated)
Refractive Index1.512 (estimated)

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to substitution reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl pyrazoles, which are pharmacophores in kinase inhibitors .

C10H15BrN2O2+ArB(OH)2Pd(PPh3)4C10H15ArN2O2+B(OH)3\text{C}_{10}\text{H}_{15}\text{BrN}_2\text{O}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{10}\text{H}_{15}\text{ArN}_2\text{O}_2 + \text{B(OH)}_3

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic (NaOH/EtOH/H₂O) or acidic (HCl/EtOH) conditions to produce the carboxylic acid, a precursor for amide or acyl chloride derivatives.

C10H15BrN2O2NaOHC9H11BrN2O2+CH3CH2OH\text{C}_{10}\text{H}_{15}\text{BrN}_2\text{O}_2 \xrightarrow{\text{NaOH}} \text{C}_9\text{H}_{11}\text{BrN}_2\text{O}_2^- + \text{CH}_3\text{CH}_2\text{OH}

Applications in Drug Discovery

Pyrazole derivatives are explored for their:

  • Anticancer Activity: Inhibition of tubulin polymerization or protein kinases.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis .

  • Agrochemical Uses: Herbicidal and insecticidal properties via interference with metabolic pathways .

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate serves as a key intermediate in optimizing these activities through structural derivatization.

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.45–1.50 (m, 4H, CH₂CH₂CH₂CH₃), 3.85 (q, 2H, OCH₂), 4.25 (t, 2H, NCH₂), 7.92 (s, 1H, pyrazole-H) .

  • IR (KBr): 1725 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

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